3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Description
This compound (CAS 1228551-85-6) is a pyrrolidine-based derivative featuring two orthogonal protecting groups: the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc). Its molecular formula is C25H28N2O6, with a molecular weight of 452.50 g/mol . It is commonly employed in peptide synthesis, where the Fmoc group is removed under basic conditions (e.g., piperidine), while the Boc group requires acidic conditions (e.g., trifluoroacetic acid). Storage recommendations specify sealing in dry conditions at 2–8°C, and its hazard profile includes risks of skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-24(2,3)33-23(31)27-13-12-25(15-27,21(28)29)26-22(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXFNDIESDQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118512 | |
| Record name | 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228551-85-6 | |
| Record name | 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228551-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, with CAS number 1228551-85-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 452.50 g/mol. Its structure includes a pyrrolidine ring, carbonyl groups, and a fluorenylmethoxy group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.50 g/mol |
| CAS Number | 1228551-85-6 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the coupling of various amino acids and protective groups to achieve the desired structure. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group during peptide synthesis, which is crucial for maintaining the integrity of reactive sites during the reaction process.
Antimicrobial Activity
Research has indicated that compounds similar to 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid exhibit antimicrobial properties. For instance, derivatives of Fmoc-protected amino acids have been studied for their efficacy against various bacterial strains, including Mycobacterium tuberculosis .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Similar structures have shown potential in inhibiting enzymes critical in cancer metabolism, such as thymidylate synthase (TS), which is overexpressed in cancer cells . This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of Fmoc-protected amino acids against Mycobacterium tuberculosis, demonstrating significant antibacterial activity at specific concentrations.
- Cancer Cell Proliferation : Another study investigated the effects of similar compounds on TS activity, revealing that certain modifications could enhance inhibitory effects on cancer cell lines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogous Pyrrolidine Derivatives
a) (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS 2760464-21-7)
- Structure : Replaces the Boc group with a pent-4-en-1-yloxycarbonyl moiety.
- Molecular Formula : C26H28N2O6 (MW 464.5 g/mol ) .
- Key Differences : The pentenyl group enables participation in click chemistry (e.g., thiol-ene reactions), expanding its utility in bioconjugation. The Boc-to-pentenyl substitution alters deprotection strategies, favoring oxidative or metathesis-based cleavage instead of acidolysis.
b) (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (CAS 273222-06-3)
- Structure : Features Fmoc and Boc groups on positions 1 and 4 of the pyrrolidine ring, respectively, with a carboxylic acid at position 2.
- Molecular Formula : C25H28N2O6 (MW 452.50 g/mol ) .
c) (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS 193693-65-1)
- Structure : Lacks the Boc group, retaining only the Fmoc-protected amine .
- Molecular Formula: C20H19NO4 (MW 337.37 g/mol) .
- Key Differences : Simplified structure reduces synthetic complexity, ideal for applications requiring single orthogonal protection. Lower molecular weight may improve solubility in organic solvents.
Heterocyclic Backbone Variants
a) 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid (CAS 2044773-70-6)
- Structure : Replaces pyrrolidine with a 4-membered azetidine ring and introduces a hydroxyl group .
- Molecular Formula: C19H17NO5 (MW 339.34 g/mol) .
- Key Differences : The smaller azetidine ring imposes conformational strain , useful in designing constrained peptides for improved metabolic stability. The hydroxyl group adds hydrogen-bonding capacity.
b) 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid (CAS 832127-84-1)
- Structure : Substitutes pyrrolidine with a 6-membered morpholine ring containing an oxygen atom.
- Molecular Formula: C20H19NO6 (MW 369.37 g/mol) .
Functional Group Modifications
a) 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9)
- Structure : Features an oxetane ring instead of pyrrolidine.
- Molecular Formula: C19H17NO5 (MW 339.34 g/mol) .
- Key Differences : Oxetane’s high polarity and metabolic stability make it valuable in medicinal chemistry. However, it exhibits higher acute toxicity (oral LD50 < 300 mg/kg) compared to the original compound .
Comparative Analysis Table
Research and Application Insights
- Orthogonal Deprotection: The original compound’s dual Fmoc/Boc protection allows sequential deprotection, critical for solid-phase peptide synthesis (SPPS) . Analogs with alternative groups (e.g., pentenyloxycarbonyl) enable novel conjugation strategies .
- Toxicity Profiles : Structural modifications significantly alter hazards. For example, oxetane derivatives exhibit higher acute toxicity than pyrrolidine-based analogs .
- Stereochemical Impact : Positional and stereochemical variations (e.g., 2S,4R configuration) influence peptide folding and bioactivity, as seen in CAS 273222-06-3 .
Preparation Methods
Table 1: Optimization of Asymmetric Michael Addition for Pyrrolidine Synthesis
| Substrate | Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methyl-4-oxo-2-enoate | Cinchonidine | Toluene | -20 | 97 | 85 |
| 4-Ethyl-4-oxo-2-enoate | Hydroquinine | CH₂Cl₂ | 0 | 92 | 78 |
| 4-Isopropyl-4-oxo-2-enoate | Cinchonine | THF | -10 | 89 | 72 |
Sequential Protection of Amino Groups
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced first to shield the secondary amine of pyrrolidine. A standard protocol involves treating the pyrrolidine intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). Reaction completion is typically achieved within 2–4 hours at 25°C, yielding 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid in >90% purity.
Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is subsequently added to the tertiary amine using Fmoc-Osu (9-fluorenylmethyl succinimidyl carbonate) in acetonitrile/water (3:1) at pH 8–9. This two-phase system minimizes hydrolysis of the active ester, with reaction times of 12–24 hours ensuring >85% conversion. Critical to this step is the use of sodium bicarbonate to maintain alkaline conditions, preventing premature deprotection of the Boc group.
Table 2: Solvent Effects on Fmoc Protection Efficiency
| Solvent System | Base | Time (h) | Conversion (%) |
|---|---|---|---|
| Acetonitrile/Water (3:1) | NaHCO₃ | 24 | 88 |
| DMF/Water (4:1) | Na₂CO₃ | 18 | 79 |
| THF/Water (2:1) | K₂CO₃ | 36 | 68 |
Carboxylic Acid Functionalization and Final Assembly
The carboxylic acid group at position 3 is introduced via oxidation of a hydroxymethyl precursor or direct incorporation during ring synthesis. A 2021 study highlighted the use of dimethyl sulfoxide (DMSO)/ethyl acetate (1:9) as a green solvent for carboxylation, achieving 92% yield with OxymaPure and N,N’-diisopropylcarbodiimide (DIC) as coupling agents. Post-synthesis, global deprotection is avoided due to the orthogonal stability of Boc and Fmoc groups under acidic (TFA) and basic (piperidine) conditions, respectively.
Side Reaction Mitigation Strategies
Aspartimide and Diketopiperazine Formation
The use of pyrrolidine for Fmoc removal in low-polarity solvents like DMSO/ethyl acetate (1:9) reduces aspartimide formation to <5% compared to 17–24% in DMF. However, extended base exposure (>30 minutes) increases DKP side products to 46% in DMF and 74% in DMSO/ethyl acetate. Reducing treatment times to 10 minutes lowers DKP levels to 24–41% (Table 3).
Table 3: Base-Dependent Side Reactions in Fmoc Removal
| Solvent System | Base | Time (min) | DKP Formation (%) |
|---|---|---|---|
| DMF | Piperidine | 30 | 17 |
| DMSO/EtOAc (1:9) | Pyrrolidine | 30 | 74 |
| DMSO/EtOAc (1:9) | Pyrrolidine | 10 | 41 |
| NBP/DOL (2:8) | Pyrrolidine | 30 | 66 |
Steric Shielding with Bulky Protecting Groups
Incorporating the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on arginine residues adjacent to the pyrrolidine ring reduces aspartimide formation by 40% in DMSO/2-Me-THF (3:7).
Industrial-Scale Production Considerations
Automated solid-phase synthesizers (e.g., CSBio CS536XT) enable multi-gram production with resin loadings of 0.54 mmol/g. Key parameters include:
- Coupling Reagents : DIC/OxymaPure (3 equiv each) in DMSO/ethyl acetate (1:9)
- Deprotection Cycles : 2 × 5-minute treatments with 20% pyrrolidine in NBP/DOL (2:8)
- Resin Compatibility : Wang-PS and Rink amide MBHA resins show <5% premature cleavage under optimized conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
